molecular formula C11H13BrO2 B3333480 Methyl 2-[4-(bromomethyl)phenyl]propanoate CAS No. 99807-54-2

Methyl 2-[4-(bromomethyl)phenyl]propanoate

Cat. No.: B3333480
CAS No.: 99807-54-2
M. Wt: 257.12 g/mol
InChI Key: OXFCILAOEGBINA-UHFFFAOYSA-N
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Description

Methyl 2-[4-(bromomethyl)phenyl]propanoate ( 99807-54-2) is a high-purity brominated aromatic ester with the molecular formula C 11 H 13 BrO 2 and a molecular weight of 257.13 g/mol . This compound serves as a versatile and critical building block in organic synthesis, particularly in the research and development of Active Pharmaceutical Ingredients (APIs) and other fine chemicals . Its molecular structure features a reactive bromomethyl group on the aromatic ring, making it an excellent candidate for key transformations such as nucleophilic substitution reactions, Suzuki-Miyaura cross-coupling, and other metal-catalyzed coupling reactions to construct complex molecular architectures . The methyl ester moiety enhances its solubility in common organic solvents, facilitating its handling and use in various synthetic protocols . Researchers value this compound as a key intermediate in medicinal chemistry and material science. Its stability and reactivity profile make it a valuable precursor for the introduction of the phenylpropanoate motif into target molecules, a structure found in various biologically active compounds . Beyond pharmaceuticals, it finds application in the development of agrochemicals, specialty chemicals, and polymeric materials . Handling and Safety: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use . It requires careful handling as it may cause severe skin burns and eye damage (H314) and may cause respiratory irritation (H335) . Proper personal protective equipment should be worn, and it is recommended to store the material in a refrigerator at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[4-(bromomethyl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-8(11(13)14-2)10-5-3-9(7-12)4-6-10/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFCILAOEGBINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CBr)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 4 Bromomethyl Phenyl Propanoate

Retrosynthetic Analysis of Methyl 2-[4-(bromomethyl)phenyl]propanoate

A retrosynthetic analysis of this compound reveals key bond disconnections that guide the synthetic strategy. The primary disconnection is at the benzylic C-Br bond, suggesting a precursor such as methyl 2-(p-tolyl)propanoate. This simplifies the synthesis to the bromination of the benzylic methyl group. Another logical disconnection is the ester linkage, pointing to 2-[4-(bromomethyl)phenyl]propanoic acid as an immediate precursor, which can be esterified to yield the target molecule. This acid itself can be derived from 2-(p-tolyl)propanoic acid through benzylic bromination. These disconnections highlight two main synthetic challenges: the formation of the propanoate side chain and the selective bromination of the benzylic position.

Conventional Multi-Step Synthesis Pathways for this compound

Conventional methods for synthesizing this compound typically involve a sequence of reactions to construct the molecule from simpler starting materials.

Esterification Reactions in the Synthesis of the Propanoate Moiety

The formation of the methyl ester can be achieved either before or after the benzylic bromination. A common route involves the esterification of 2-(p-tolyl)propanoic acid to produce methyl 2-(p-tolyl)propanoate. This reaction is typically carried out by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid.

Alternatively, if the bromination is performed first on 2-(p-tolyl)propanoic acid to yield 2-[4-(bromomethyl)phenyl]propanoic acid, the subsequent esterification with methanol can be more challenging due to the presence of the reactive benzyl (B1604629) bromide group. A patent discloses a process where 2-(4-bromophenyl)-2-methylpropanoic acid is esterified to its methyl ester. quickcompany.in The reaction mass temperature is gradually raised to 63-67°C and stirred for 16 hours. quickcompany.in After workup, the organic phase is subjected to distillation under reduced pressure to obtain the methyl ester. quickcompany.in

Bromination Strategies for the Benzylic Position

The selective bromination of the benzylic methyl group of a toluene (B28343) derivative is a critical step. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, is a frequently used method. scientificupdate.comkoreascience.kr This reaction proceeds via a free radical mechanism, where a bromine radical selectively abstracts a benzylic hydrogen, followed by reaction with NBS to form the benzyl bromide. scientificupdate.com

The choice of solvent is crucial for the success of the Wohl-Ziegler reaction. While carbon tetrachloride has been traditionally used, its toxicity and environmental concerns have led to the exploration of alternative solvents like 1,2-dichlorobenzene (B45396), which has been shown to provide higher yields and shorter reaction times in some cases. koreascience.kr For instance, the benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester with NBS in 1,2-dichlorobenzene at 80°C resulted in a 92% yield in 8 hours, compared to a 79% yield in 12 hours when using carbon tetrachloride. koreascience.krresearchgate.net

Another approach involves the in-situ generation of bromine. researchgate.net This can be achieved using a mixture of sodium bromate (B103136) (NaBrO3) and hydrobromic acid (HBr). researchgate.netrsc.org This method offers advantages in terms of safety and handling of reagents. Photochemical bromination, often performed in continuous flow reactors, provides excellent control over the reaction and can lead to high throughput. rsc.orgrsc.org The use of light, typically from LEDs, initiates the radical chain reaction. scientificupdate.comrsc.org

Optimization of Reaction Conditions: Temperature, Solvents, and Catalysts

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound.

Temperature: The temperature significantly influences the rate and selectivity of the bromination reaction. In photochemical brominations, increasing the temperature can reduce the required residence time in a flow reactor. rsc.org For example, increasing the temperature from ambient to 50°C allowed for a reduction in residence time. rsc.org However, elevated temperatures can also lead to side reactions, such as dibromination. rsc.org In some cases, pressure is also a key parameter; applying back pressure in a flow reactor can prevent the vaporization of bromine at higher temperatures, thereby improving conversion. acs.org

Solvents: The choice of solvent can impact the solubility of reagents and the reaction pathway. While chlorinated solvents have been common, greener alternatives are being sought. organic-chemistry.orgresearchgate.net Acetonitrile has been used as a solvent in continuous-flow brominations, avoiding the use of hazardous chlorinated solvents. organic-chemistry.org Studies have shown that aprotic solvents are generally favored for photochemical benzylic brominations. rsc.org

Catalysts: In the context of radical bromination, the "catalyst" is typically a radical initiator. The amount of initiator, such as AIBN, needs to be carefully controlled. The efficiency of the benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester was studied with varying amounts of AIBN and NBS, demonstrating the importance of optimizing the stoichiometry of these reagents. researchgate.net Lewis acids like zirconium(IV) chloride have also been shown to catalyze benzylic brominations with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source. nih.gov

Table 1: Comparison of Solvents for Benzylic Bromination

Solvent Reaction Time Yield Reference
Carbon Tetrachloride 12 h 79% koreascience.kr
1,2-Dichlorobenzene 8 h 92% koreascience.kr
Acetonitrile Not specified Good to excellent organic-chemistry.org

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes for this compound. whiterose.ac.uk This includes the use of safer solvents, minimizing waste, and employing more efficient catalytic systems.

Solvent-Free Synthetic Protocols

A significant advancement in green chemistry is the development of solvent-free reaction conditions. whiterose.ac.uk For benzylic brominations, photochemical methods in continuous flow reactors have enabled the complete removal of organic solvents. rsc.orgrsc.org This approach not only reduces the environmental impact but also simplifies the purification process and can lead to exceptionally high throughput. rsc.orgrsc.org In one study, the organic solvent-free preparation of a monobrominated product was demonstrated on a 1.17 kg scale with a high yield and an excellent process mass intensity (PMI) of 3.08. rsc.org This was achieved by using an in-situ bromine generator and a microstructured photochemical reactor. rsc.org

Another green approach involves using a two-phase system of sodium bromide and aqueous hydrogen peroxide under visible light, which provides a high atomic yield for bromine. researchgate.net While initially demonstrated with chlorinated solvents, substitution with more environmentally friendly organic solvents like methyl pivalate (B1233124) has shown promising results. researchgate.net

Microwave-Assisted Organic Synthesis (MAOS) of this compound

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a significant green chemistry technique, offering substantial improvements over conventional heating methods. ajrconline.orgajrconline.org This approach utilizes microwave irradiation to heat the reaction mixture, which can dramatically reduce reaction times, increase product yields, and enhance the purity of the final product. ajrconline.org The primary advantage of microwave heating is its uniform and rapid heating of the entire sample volume, a stark contrast to the slower heat transfer of traditional oil baths. ajrconline.orgmdpi.com

While specific literature detailing the MAOS of this compound is not abundant, the principles can be applied from the synthesis of structurally related compounds, such as other profen derivatives. For instance, research on ibuprofen (B1674241), a related 2-arylpropionic acid, has demonstrated the successful use of microwave irradiation for its esterification. In one study, the esterification of ibuprofen with methanol in the presence of concentrated sulfuric acid was completed in just 10 minutes, resulting in a good yield of the corresponding methyl ester. rsc.org

This rapid, microwave-assisted esterification highlights a viable and efficient pathway for the final step in synthesizing this compound from its corresponding carboxylic acid, 2-[4-(bromomethyl)phenyl]propanoic acid. The conditions for such a reaction would likely involve the carboxylic acid and an excess of methanol, with a catalytic amount of strong acid, irradiated in a dedicated microwave reactor.

Table 1: Comparison of Conventional vs. Microwave-Assisted Esterification of Ibuprofen

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hours10 minutes rsc.org
Energy Source Oil bath / Heating mantleMicrowave irradiation ajrconline.orgajrconline.org
Heating Mechanism Conduction / ConvectionDielectric heating mdpi.com
Efficiency LowerHigher yields, faster reaction ajrconline.orgrsc.org

The use of polar solvents with hydroxyl groups, such as ethanol (B145695) or methanol, is particularly favorable for MAOS as they effectively absorb microwave energy. mdpi.com The reaction progress can be monitored intermittently using Thin Layer Chromatography (TLC). ajrconline.org

Catalyst-Free and Transition Metal-Free Synthetic Routes

Developing synthetic routes that avoid the use of expensive, toxic, or difficult-to-remove catalysts, particularly transition metals, is a key goal in modern pharmaceutical manufacturing. For this compound and its precursors, several strategies have been explored that align with these principles.

One critical step is the bromomethylation of a phenylpropionic acid derivative. A patented method describes the synthesis of the precursor, 2-(4-bromomethylphenyl)propionic acid, from 2-phenylpropionic acid. google.com This process involves reacting 2-phenylpropionic acid with hydrobromic acid and paraformaldehyde in the presence of sulfuric acid. google.com This route is notable for being free of transition metals.

Another approach focuses on creating the core structure while avoiding sensitive reagents. For example, some syntheses of related profens have sought to eliminate the use of Grignard reagents, which require strict anhydrous and anaerobic conditions and can lead to side products that complicate purification. google.com Similarly, routes have been developed to avoid hazardous reagents like sodium hydride. google.com

A novel, catalyst-free approach for the synthesis of simple esters like methyl propionate (B1217596) has been reported using a reversible CO2 capture method with an organic superbase. rsc.org While not yet applied to more complex molecules like this compound, this demonstrates a growing trend towards entirely catalyst-free systems in organic synthesis.

The synthesis of the intermediate 2-(4-chloromethylphenyl)propionic acid, a closely related compound, has been achieved by reacting 2-phenylpropionic acid with formaldehyde (B43269) and hydrogen chloride in the presence of concentrated sulfuric acid, followed by esterification with methanol and thionyl chloride. google.com This method also avoids the use of transition metal catalysts.

Table 2: Examples of Reagents in Transition Metal-Free Routes for Precursors

PrecursorKey ReagentsReference
2-(4-bromomethylphenyl)propionic acid2-phenylpropionic acid, Hydrobromic acid, Paraformaldehyde, Sulfuric acid google.com
2-(4-chloromethylphenyl)propionic acid2-phenylpropionic acid, Formaldehyde, Hydrogen chloride, Sulfuric acid google.com
Methyl 2-(4-chloromethylphenyl)propionate2-(4-chloromethylphenyl)propionic acid, Methanol, Thionyl chloride google.com

Purification Techniques for Synthetic Intermediates and Final Product

The purity of this compound is critical, especially when it is used as an intermediate in the synthesis of active pharmaceutical ingredients. arborpharmchem.com A combination of chromatographic, recrystallization, and distillation techniques is employed to achieve the required high purity, often exceeding 99%. google.comarborpharmchem.com

Chromatographic Separation Methods

Chromatographic techniques are indispensable for both monitoring the progress of reactions and for the purification of the final product and its intermediates.

Thin Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the conversion of reactants to products throughout the synthesis. ajrconline.orgpatsnap.com It helps in determining the optimal reaction time and conditions.

Flash Chromatography: For small to medium scale purification, flash chromatography is a common method. For instance, the purification of related esters has been successfully achieved using flash chromatography with a hexane/ethyl acetate (B1210297) solvent system. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is the standard analytical method for determining the final purity of this compound and its precursors. arborpharmchem.com It is a highly sensitive technique capable of separating the desired product from closely related impurities. patsnap.comgoogle.com

Recrystallization and Distillation Protocols

Recrystallization and distillation are classic purification techniques used to obtain highly pure crystalline solids or liquids, respectively.

Recrystallization: This technique is widely used for purifying solid intermediates and final products. The crude product is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. For the precursor acid, 2-(4-bromomethylphenyl)propionic acid, repeated recrystallization from xylene has been shown to yield a product with high purity (98.5%). google.com For related compounds, a mixture of ethyl acetate and n-hexane has been used for crystallization. google.com After microwave-assisted synthesis, products are also commonly purified by recrystallization from an appropriate solvent. ajrconline.org

Distillation: Distillation is particularly useful for purifying liquid products or intermediates, such as the final ester, this compound. One patent describes the separation of the non-brominated starting material from the desired brominated product as being cumbersome by crystallization alone. google.com However, after esterification to the methyl esters, the mixture can be effectively separated by distillation under reduced pressure, yielding the pure Methyl 2-(4-bromophenyl)-2-methylpropionate with a purity of 99.2%. google.com Similarly, the related Methyl 2-(4-chloromethylphenyl)propionate is purified by reduced pressure rectification. google.com

Table 3: Common Purification Techniques and Solvents

TechniqueCompound TypeExample Solvents/ConditionsPurpose
Recrystallization Solid Intermediates/ProductsXylene google.com, Ethyl acetate/n-hexane google.comRemoval of soluble impurities
Distillation Liquid Products/IntermediatesReduced pressure google.comgoogle.comSeparation of components with different boiling points
Flash Chromatography Liquid/Solid ProductsHexane/Ethyl acetate mdpi.comPurification on a preparative scale
HPLC Final Product AnalysisMethanol/Water patsnap.comgoogle.comHigh-resolution purity assessment

Reactivity and Derivatization of Methyl 2 4 Bromomethyl Phenyl Propanoate

Nucleophilic Substitution Reactions at the Benzylic Bromide

The benzylic bromide functionality is highly susceptible to nucleophilic substitution reactions. The carbon-bromine bond is polarized, and the benzylic position is stabilized by the adjacent aromatic ring, facilitating the displacement of the bromide ion by a variety of nucleophiles. These reactions typically proceed via an S\textsubscript{N}2 mechanism, leading to the formation of a new carbon-nucleophile bond.

The electrophilic nature of the benzylic carbon in Methyl 2-[4-(bromomethyl)phenyl]propanoate allows for its use as an alkylating agent for a wide range of nucleophiles. This is a key strategy in the synthesis of Loxoprofen (B1209778) and its analogs. researchgate.netbeilstein-journals.org

One prominent example is the reaction with enolates. In the synthesis of Loxoprofen, this compound is reacted with the enolate of 2-ethoxycarbonylcyclopentanone. researchgate.net This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like toluene (B28343). The enolate acts as the nucleophile, attacking the benzylic carbon and displacing the bromide to form Methyl 2-[4-(1-ethoxycarbonyl-2-oxocyclopentan-1-ylmethyl)phenyl]propanoate. researchgate.net

Another class of nucleophiles used in the alkylation of this compound are enamines. For instance, N-(1-cyclopentenyl)morpholine can be used as a nucleophile. The reaction proceeds by the attack of the enamine on the benzylic bromide, followed by hydrolysis to yield the desired ketone. This enamine-based alkylation is an alternative route in the synthesis of Loxoprofen. researchgate.net

NucleophileReagents and ConditionsProductReference
2-EthoxycarbonylcyclopentanoneK₂CO₃, Toluene, RefluxMethyl 2-[4-(1-ethoxycarbonyl-2-oxocyclopentan-1-ylmethyl)phenyl]propanoate researchgate.net
N-(1-Cyclopentenyl)morpholineToluene, RefluxIntermediate for Loxoprofen synthesis researchgate.net
Sodium CyanidePhase Transfer Catalyst, 80-100°Cp-Methoxymethylphenylisopropionitrile (from a related precursor) researchgate.net

The benzylic bromide of this compound can react with tertiary amines to form quaternary ammonium (B1175870) salts. rsc.orgmdpi.com This reaction involves the nucleophilic attack of the nitrogen atom of the tertiary amine on the electrophilic benzylic carbon, leading to the displacement of the bromide ion and the formation of a new carbon-nitrogen bond. The resulting product is a salt with a positively charged quaternary ammonium cation and the bromide anion.

While specific examples with this compound are not extensively detailed in the provided search results, the general reaction is well-established. For example, the reaction of bromomethyl carbonyl compounds with pyridine (B92270) leads to the formation of pyridinium (B92312) salts. rsc.org Similarly, tertiary amines can be synthesized via the N-alkylation of secondary amines with alkyl halides. rsc.org The synthesis of N-methylmorpholine-substituted benzimidazolium salts involves the N-alkylation of a morpholine (B109124) derivative with benzyl (B1604629) chloride, a compound with similar reactivity to the target molecule. mdpi.com

Tertiary AmineGeneral Product Structure
Trimethylamine[4-(1-(Methoxycarbonyl)ethyl)benzyl]trimethylammonium bromide
Pyridine1-[4-(1-(Methoxycarbonyl)ethyl)benzyl]pyridinium bromide
Morpholine4-[4-(1-(Methoxycarbonyl)ethyl)benzyl]morpholinium bromide

While the primary reactivity of the bromomethyl group is in nucleophilic substitution, it can also participate in certain types of cross-coupling reactions, although less commonly than aryl halides. The provided search results primarily focus on the cross-coupling reactions of aryl halides. However, the principles of these reactions can be extended to benzylic halides under specific catalytic conditions. The most common palladium-catalyzed cross-coupling reactions are the Suzuki, Heck, and Sonogashira reactions. libretexts.orgarkat-usa.orgchemguide.co.uk

The Suzuki coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. beilstein-journals.orglibretexts.org For this compound, this would typically involve reaction with a boronic acid (e.g., phenylboronic acid) to form a new carbon-carbon bond at the benzylic position. beilstein-journals.orgnih.gov

The Heck reaction is the coupling of an unsaturated halide with an alkene, catalyzed by palladium. arkat-usa.org This would involve the reaction of the bromomethyl group with an alkene to form a new, more substituted alkene.

The Sonogashira coupling is the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. chemguide.co.uk A similar reaction with the benzylic bromide of the target molecule would yield a propargyl derivative.

Cross-Coupling ReactionCoupling PartnerCatalyst SystemGeneral Product
Suzuki CouplingPhenylboronic AcidPd catalyst, BaseMethyl 2-(4-benzylphenyl)propanoate
Heck ReactionStyrenePd catalyst, BaseMethyl 2-[4-(3-phenylallyl)phenyl]propanoate
Sonogashira CouplingPhenylacetylenePd catalyst, Cu(I) co-catalyst, BaseMethyl 2-[4-(3-phenylprop-2-yn-1-yl)phenyl]propanoate

Reactions Involving the Methyl Ester Group

The methyl ester group of this compound is another site for chemical transformation, primarily through nucleophilic acyl substitution reactions.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-[4-(bromomethyl)phenyl]propanoic acid, under either acidic or basic conditions. chemguide.co.uksavemyexams.comlibretexts.orglumenlearning.com

Acid-catalyzed hydrolysis is a reversible reaction typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. chemguide.co.uklumenlearning.com

Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction that is more commonly used for complete conversion. chemguide.co.uksavemyexams.com The ester is heated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The initial product is the carboxylate salt, which is then acidified in a separate step to yield the carboxylic acid. savemyexams.comlibretexts.org For instance, the hydrolysis of methyl propanoate with sodium hydroxide yields sodium propanoate and methanol (B129727). savemyexams.com

Hydrolysis ConditionReagentsProduct
Acid-catalyzedH₂O, H₂SO₄ (cat.), Heat2-[4-(Bromomethyl)phenyl]propanoic Acid
Base-catalyzed (Saponification)1. NaOH, H₂O, Heat2. H₃O⁺2-[4-(Bromomethyl)phenyl]propanoic Acid

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comresearchgate.netresearchgate.net This reaction is an equilibrium process, and an excess of the new alcohol is often used to drive the reaction to completion. masterorganicchemistry.com

For this compound, transesterification with a different alcohol, such as ethanol (B145695) or propan-2-ol, would result in the formation of the corresponding ethyl or isopropyl ester, respectively, along with methanol as a byproduct.

Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed esterification. masterorganicchemistry.com

Base-catalyzed transesterification is typically carried out using an alkoxide base corresponding to the alcohol being used for the exchange. masterorganicchemistry.com

AlcoholCatalystProduct
EthanolAcid (e.g., H₂SO₄) or Base (e.g., NaOEt)Ethyl 2-[4-(bromomethyl)phenyl]propanoate
Propan-2-olAcid (e.g., H₂SO₄) or Base (e.g., NaO-iPr)Isopropyl 2-[4-(bromomethyl)phenyl]propanoate

Amidation Reactions for Peptide Linkage Formation

The formation of an amide bond is the cornerstone of peptide synthesis. luxembourg-bio.com While this compound does not directly undergo amidation at its ester functional group under standard peptide coupling conditions, it serves as a precursor for derivatives that can participate in these reactions. The process involves a two-step approach:

Hydrolysis of the Methyl Ester: The first step is the saponification or hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-[4-(bromomethyl)phenyl]propanoic acid. sigmaaldrich.combldpharm.com This transformation unmasks the carboxyl group necessary for amide bond formation.

Peptide Coupling: The resulting carboxylic acid can then be coupled with the N-terminus of an amino acid or a peptide chain. This reaction is typically facilitated by standard peptide coupling reagents. Common methods include the use of carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or aminium salt-based reagents such as HATU (N-[(Dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridino-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide). luxembourg-bio.commasterorganicchemistry.com

Transformations of the Phenyl Ring System

The phenyl ring of this compound is subject to transformations that can alter the core structure of the molecule, primarily through electrophilic aromatic substitution or reduction of the aromatic system.

Electrophilic Aromatic Substitution (EAS) Potential

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for modifying aromatic rings. wikipedia.orgmasterorganicchemistry.com The feasibility and regioselectivity of EAS reactions on the phenyl ring of this compound are governed by the electronic effects of its two substituents: the 2-propanoate group (-CH(CH₃)COOCH₃) and the bromomethyl group (-CH₂Br).

Both substituents are classified as alkyl-type groups, which are typically activating and ortho-, para-directing. wikipedia.org However, the electron-withdrawing nature of the oxygen atoms in the ester and the bromine atom in the bromomethyl group can temper this activating effect through induction. Since the para position relative to the 2-propanoate group is already occupied by the bromomethyl group (and vice versa), electrophilic attack is directed to the ortho positions.

The table below outlines potential EAS reactions and the predicted major products. The substitution will occur on the carbons at positions 2, 3, 5, and 6, assuming the 2-propanoate group is at position 1 and the bromomethyl group is at position 4. The available positions for substitution are 2, 3, 5, and 6. Given the directing effects, substitution is most likely at positions 3 and 5.

EAS Reaction Reagents Potential Product Name
Nitration HNO₃, H₂SO₄Methyl 2-[4-(bromomethyl)-3-nitrophenyl]propanoate
Halogenation Br₂, FeBr₃Methyl 2-[3-bromo-4-(bromomethyl)phenyl]propanoate
Sulfonation Fuming H₂SO₄Methyl 2-[4-(bromomethyl)-3-(sulfo)phenyl]propanoate
Friedel-Crafts Acylation RCOCl, AlCl₃Methyl 2-[3-acyl-4-(bromomethyl)phenyl]propanoate

These reactions provide a pathway to introduce additional functional groups directly onto the aromatic ring, further increasing the molecular complexity and synthetic utility of the scaffold.

Hydrogenation and Reduction Strategies

The functional groups within this compound can be selectively or fully reduced using various hydrogenation methods. The specific outcome depends on the choice of catalyst and reaction conditions.

Reduction of the Benzylic Bromide: The carbon-bromine bond in the benzylic position is susceptible to hydrogenolysis. Catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst with hydrogen gas (H₂), can selectively reduce the bromomethyl group to a methyl group, yielding Methyl 2-(p-tolyl)propanoate. lookchem.com

Reduction of the Methyl Ester: The methyl ester can be reduced to a primary alcohol. This transformation requires more powerful reducing agents than those used for the benzylic bromide. For instance, catalytic hydrogenation under high pressure and temperature or chemical reduction with reagents like lithium aluminum hydride (LiAlH₄) would convert the ester to 2-[4-(bromomethyl)phenyl]propan-1-ol.

Hydrogenation of the Phenyl Ring: The aromatic ring itself can be reduced to a cyclohexane (B81311) ring under more forcing conditions. This typically requires catalysts such as rhodium on carbon (Rh/C) or ruthenium(IV) oxide (RuO₂) under high hydrogen pressure and elevated temperatures. This would result in the formation of Methyl 2-[4-(bromomethyl)cyclohexyl]propanoate.

The selective nature of these reduction strategies allows for controlled modification of the molecule, as summarized in the table below.

Target Functional Group Typical Reagents & Conditions Product
Benzylic BromideH₂, Pd/C, room temperatureMethyl 2-(p-tolyl)propanoate
Methyl EsterLiAlH₄, ether; or H₂, high pressure/temp.2-[4-(bromomethyl)phenyl]propan-1-ol
Phenyl RingH₂, Rh/C or RuO₂, high pressure/temp.Methyl 2-[4-(bromomethyl)cyclohexyl]propanoate

This compound as a Building Block in Complex Molecular Architectures

The dual reactivity of this compound makes it an excellent starting material for synthesizing complex molecules, including novel heterocyclic systems and polyfunctionalized aromatic compounds. lookchem.com

Synthesis of Novel Heterocyclic Compounds

The highly reactive benzylic bromide is a key feature for constructing heterocyclic rings. wikipedia.org It functions as an electrophile that can react with a variety of nucleophiles. When the nucleophilic center is part of the same molecule (intramolecular) or a separate bifunctional molecule (intermolecular), a ring can be formed.

A notable example is its use in synthesizing thiolane derivatives. The reaction of this compound with a suitable sulfur-containing nucleophile can lead to the formation of a five-membered heterocyclic ring. For instance, its downstream product, Methyl 2-[4-(3-cyano-4-oxothiolan-3-ylmethyl)phenyl]propionate, demonstrates the construction of a substituted thiolane ring attached to the phenylpropanoate framework. lookchem.com This type of reaction highlights the utility of the bromomethyl group as a handle for initiating cyclization cascades.

Construction of Polyfunctionalized Aromatic Systems

The benzylic bromide group readily undergoes nucleophilic substitution (S_N2) reactions, providing a straightforward method for introducing a wide array of functional groups onto the aromatic scaffold. This versatility is crucial for building polyfunctionalized systems where specific chemical properties are desired.

The bromomethyl group can be converted into other functionalities, such as:

Aldehydes: Conversion to a formyl group, yielding 2-(4-formylphenyl)propionic acid methyl ester. lookchem.com

Nitriles: Reaction with cyanide salts (e.g., NaCN) to introduce a cyanomethyl group.

Ethers: Reaction with alkoxides (e.g., NaOR) to form an alkoxymethyl group.

Amines: Reaction with ammonia (B1221849) or amines to produce aminomethyl derivatives.

Other Esters: Reaction with carboxylate salts to form an acyloxymethyl group.

Each new functional group can then serve as a reaction site for further modifications, allowing for the systematic and controlled construction of complex, polyfunctionalized aromatic molecules derived from the initial this compound structure.

Development of Scaffold Libraries Based on the Propanoate Core

The structural framework of this compound offers a versatile and strategically designed scaffold for the development of extensive chemical libraries. This versatility stems from the presence of two distinct and readily addressable functional groups: the highly reactive benzylic bromide at the 4-position of the phenyl ring and the methyl ester of the propanoate side chain. These features allow for a systematic and divergent introduction of molecular diversity, making the compound an ideal starting point for parallel synthesis and the generation of focused compound libraries for various research applications. nih.govscispace.comrsc.org The development of such libraries often employs principles of diversity-oriented synthesis (DOS), which aims to create collections of structurally diverse small molecules in an efficient manner. frontiersin.orgmdpi.com

The primary strategy for building a library from this scaffold involves a two-pronged approach targeting appendage diversity. This involves the sequential or parallel modification of the two key reactive sites. The first point of diversification is typically achieved through nucleophilic substitution of the benzylic bromide, while the second point of diversity can be introduced by modification of the propanoate ester.

The benzylic bromide is particularly susceptible to nucleophilic attack due to the stability of the resulting benzylic carbocation intermediate. This high reactivity allows for the efficient coupling of a wide array of nucleophiles under relatively mild conditions. Common classes of nucleophiles used for this purpose include primary and secondary amines, thiols, and alcohols. The use of a diverse set of these nucleophiles in a parallel synthesis format can rapidly generate a large library of compounds, each bearing a unique substituent at the benzylic position. bioduro.comenamine.net For instance, reaction with various amines leads to the formation of a series of secondary or tertiary benzylic amines, while reaction with thiols yields the corresponding thioethers.

The following data table illustrates a representative, non-exhaustive set of derivatives that can be generated from the reaction of this compound with various nucleophiles.

Table 1: Representative Derivatives of this compound via Nucleophilic Substitution

Reactant (Nucleophile) Resulting Derivative Structure Chemical Name of Derivative Molecular Weight ( g/mol )
Morpholine Methyl 2-[4-(morpholinomethyl)phenyl]propanoate 291.37
Piperidine Methyl 2-[4-(piperidin-1-ylmethyl)phenyl]propanoate 289.40
Ethanethiol Methyl 2-[4-((ethylthio)methyl)phenyl]propanoate 254.37
Benzylamine Methyl 2-[4-((benzylamino)methyl)phenyl]propanoate 299.39

A second level of diversity can be introduced by modifying the methyl propanoate moiety. A common and straightforward approach involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-[4-(bromomethyl)phenyl]propanoic acid. This transformation creates a new reactive handle that can be engaged in a variety of coupling reactions, most notably amide bond formation. The resulting carboxylic acid can be reacted with a library of primary and secondary amines, facilitated by standard peptide coupling reagents, to generate a diverse set of amides. nih.gov This two-step sequence—nucleophilic substitution at the benzylic position followed by amide coupling at the propanoate core—allows for the creation of a large and structurally diverse matrix of compounds from a single, readily accessible scaffold.

The following table demonstrates how a derivative from Table 1, for example, methyl 2-[4-(morpholinomethyl)phenyl]propanoate, can be further diversified. The initial step would be hydrolysis to 2-[4-(morpholinomethyl)phenyl]propanoic acid, followed by amide coupling with a selection of amines.

Table 2: Further Diversification via Amide Bond Formation

Starting Material Amine Reactant Resulting Amide Derivative Structure Chemical Name of Derivative Molecular Weight ( g/mol )
2-[4-(morpholinomethyl)phenyl]propanoic acid Aniline N-phenyl-2-[4-(morpholinomethyl)phenyl]propanamide 352.45
2-[4-(morpholinomethyl)phenyl]propanoic acid Cyclopropylamine N-cyclopropyl-2-[4-(morpholinomethyl)phenyl]propanamide 316.43
2-[4-(morpholinomethyl)phenyl]propanoic acid Pyrrolidine (2-[4-(morpholinomethyl)phenyl]propanoyl)pyrrolidine 330.45

The systematic application of these derivatization strategies enables the exploration of a broad chemical space around the 2-phenylpropanoate (B8470279) core. The resulting libraries of compounds can then be screened in high-throughput assays to identify molecules with desired biological or material properties. The modular nature of this synthetic approach is highly amenable to automated parallel synthesis platforms, further accelerating the discovery process. bioduro.comresearchgate.net

Advanced Analytical and Spectroscopic Characterization of Methyl 2 4 Bromomethyl Phenyl Propanoate and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for the precise determination of a molecule's elemental composition. For Methyl 2-[4-(bromomethyl)phenyl]propanoate, HRMS provides an exact mass measurement, which confirms its molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable insights into the molecule's structure. Key fragment ions would likely include the loss of the bromine atom, the methoxy group from the ester, and cleavage at the benzylic position. The molecular ion peak [M]⁺ would be observed, along with characteristic isotopic peaks for bromine ([M+2]⁺) of nearly equal intensity, confirming the presence of a single bromine atom.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Predicted Exact Mass
[C₁₁H₁₃⁷⁹BrO₂]⁺ 256.0097
[C₁₁H₁₃⁸¹BrO₂]⁺ 258.0076
[C₁₁H₁₃O₂]⁺ (Loss of Br) 177.0916
[C₁₀H₁₀Br]⁺ (Loss of COOCH₃) 210.9964

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the atomic connectivity and chemical environment within the this compound molecule.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring would typically appear as two doublets in the range of δ 7.2-7.4 ppm. The benzylic protons of the -CH₂Br group would resonate as a singlet around δ 4.5 ppm. The methine proton (-CH) of the propanoate group, being adjacent to the aromatic ring and the carbonyl group, would likely appear as a quartet around δ 3.7 ppm, coupled to the methyl protons. The methyl protons of the ester group (-OCH₃) would be a sharp singlet at approximately δ 3.6 ppm, while the methyl protons of the propanoate side chain (-CH₃) would present as a doublet around δ 1.5 ppm, coupled to the methine proton.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (2H) 7.35 Doublet
Aromatic (2H) 7.25 Doublet
-CH₂Br (2H) 4.52 Singlet
-CH (1H) 3.71 Quartet
-OCH₃ (3H) 3.65 Singlet

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is expected to have the highest chemical shift, typically in the range of δ 170-175 ppm. The aromatic carbons would resonate in the region of δ 125-140 ppm. The benzylic carbon (-CH₂Br) would appear around δ 33 ppm, while the methine carbon (-CH) would be found near δ 45 ppm. The carbon of the ester's methyl group (-OCH₃) would be observed at approximately δ 52 ppm, and the methyl carbon of the propanoate side chain (-CH-CH₃) would resonate at a higher field, around δ 18 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O 174.5
Aromatic (quaternary) 140.8
Aromatic (quaternary) 137.2
Aromatic (CH) 129.5
Aromatic (CH) 128.8
-OCH₃ 52.3
-CH 45.4
-CH₂Br 33.1

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional NMR experiments are instrumental in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A key correlation would be observed between the methine proton quartet and the methyl proton doublet of the propanoate side chain, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would confirm the assignments of the protonated carbons, for example, linking the aromatic proton signals to their corresponding carbon signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band around 1735 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional group. The C-O stretching vibrations of the ester would likely appear in the 1300-1100 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be seen just below 3000 cm⁻¹. The presence of the C-Br bond would be indicated by a stretching vibration in the lower frequency region, typically around 600-500 cm⁻¹.

Table 4: Characteristic Infrared Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
C-H (Aromatic) 3100-3000
C-H (Aliphatic) 3000-2850
C=O (Ester) ~1735
C-O (Ester) 1300-1100

UV-Visible Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems or chromophores. The phenyl group in this compound acts as a chromophore. The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), would be expected to show absorption maxima characteristic of a substituted benzene ring. These absorptions are due to π → π* electronic transitions. The primary absorption band (E-band) would likely be observed around 220 nm, with a secondary, less intense band (B-band) appearing around 260-270 nm.

Table 5: Predicted UV-Visible Absorption Maxima for this compound

Transition Predicted λmax (nm)
π → π* (E-band) ~220

X-Ray Crystallography for Solid-State Structure Determination (If Applicable)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and crystal packing, which is invaluable for confirming the molecular structure and identifying polymorphic forms.

While specific crystallographic data for this compound is not widely available in published literature, the application of this technique would be a standard procedure for its solid-state characterization. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the construction of an electron density map, from which the atomic positions can be determined. For a compound like this compound, this analysis would unequivocally confirm the connectivity of the propanoate and bromomethyl groups to the phenyl ring and provide insight into intermolecular interactions in the solid state.

Table 1: Typical Parameters Determined by Single-Crystal X-Ray Diffraction

Parameter Description
Crystal System The symmetry classification of the crystal (e.g., monoclinic, orthorhombic).
Space Group Describes the symmetry of the crystal's unit cell.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths The distances between the nuclei of bonded atoms (in Ångströms).
Bond Angles The angles formed between three connected atoms (in degrees).

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

Chromatographic Purity Assessment and Quantification

Chromatographic techniques are essential for separating, identifying, and quantifying the main compound and any impurities present. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose.

Reverse-phase HPLC (RP-HPLC) is the predominant method for assessing the purity of this compound and related non-volatile substances. Developing a robust HPLC method is critical for quality control in the manufacturing process. veeprho.com The goal is to achieve adequate separation between the main compound, its starting materials, intermediates, and any degradation products.

A typical method involves a C18 column as the stationary phase, which is hydrophobic. The mobile phase is generally a mixture of an aqueous buffer (like phosphate or acetate) and an organic solvent such as acetonitrile or methanol. arabjchem.orgrjptonline.org Isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition) can be used to achieve optimal separation. Detection is commonly performed using an ultraviolet (UV) detector, as the phenyl ring in the molecule absorbs UV light. arabjchem.org Method development focuses on optimizing parameters like mobile phase composition, pH, flow rate, and column temperature to ensure good resolution, sharp peak shapes, and acceptable run times. chem-soc.si

Table 2: Example of HPLC Method Parameters for Analysis

Parameter Typical Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) arabjchem.org
Mobile Phase Acetonitrile and water (with acid modifier like phosphoric acid) arabjchem.org
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min arabjchem.org
Detection UV Spectrophotometry (e.g., at 210-225 nm) arabjchem.orgrjptonline.org
Column Temperature Ambient or controlled (e.g., 25-30 °C)

| Injection Volume | 10-20 µL |

Gas Chromatography is an ideal technique for the analysis of volatile and semi-volatile impurities that may be present in this compound. These impurities can include residual solvents from the synthesis (e.g., toluene (B28343), methanol) or volatile byproducts. veeprho.com In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing the stationary phase.

When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide both quantitative and qualitative information. GC-MS is particularly powerful as it can help identify unknown impurities by comparing their mass spectra to established libraries. The development of a GC method involves selecting an appropriate column (based on polarity), optimizing the oven temperature program to separate compounds based on their boiling points, and setting the carrier gas flow rate.

Role of this compound as a Reference Standard in Analytical Chemistry

A reference standard is a highly purified compound used as a measurement benchmark in analytical chemistry. This compound serves as a critical reference standard in the pharmaceutical industry, particularly in the context of Loxoprofen (B1209778) synthesis. axios-research.comaxios-research.com

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. synzeal.com Regulatory bodies like the International Council for Harmonisation (ICH) require stringent control of impurities. scispace.com this compound is used as a reference standard to develop and validate analytical methods, such as HPLC, for the quality control of Loxoprofen. synzeal.com

During method validation, the reference standard is used to determine key parameters like:

Specificity: Ensuring the analytical method can distinguish the API from its impurities. The standard helps to confirm the retention time and spectral purity of the intermediate.

Linearity: Establishing a proportional relationship between the concentration of the impurity and the analytical signal.

Accuracy and Precision: Determining how close the measured values are to the true value and to each other.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculating the lowest concentration of the impurity that can be reliably detected and quantified.

By using a well-characterized standard of this compound, analysts can accurately quantify its presence as a process-related impurity in the final Loxoprofen API.

In the synthesis of Loxoprofen, this compound is a key intermediate. patsnap.comgoogle.com It is used as a reference standard in quality control (QC) laboratories to monitor the progress of the synthesis. synzeal.com For instance, in-process control (IPC) tests using techniques like HPLC can compare the reaction mixture against the reference standard to:

Confirm the identity of the intermediate formed.

Determine the purity of the isolated intermediate before proceeding to the next step.

Quantify the amount of unreacted starting material or the yield of the intermediate.

This ensures that each step of the manufacturing process meets the required specifications, leading to a final product of high purity and quality. patsnap.com

Computational and Theoretical Investigations of Methyl 2 4 Bromomethyl Phenyl Propanoate

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For a bifunctional compound like Methyl 2-[4-(bromomethyl)phenyl]propanoate, which contains both a reactive benzylic bromide and a chiral propanoate center, these calculations are crucial for understanding its stability and chemical behavior.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational efficiency, making it well-suited for studying medium-sized organic molecules. scirp.org DFT calculations, particularly using hybrid functionals like B3LYP, are effective for optimizing molecular geometries and calculating electronic properties. scirp.orgresearchgate.net

For this compound, DFT would be employed to determine its most stable geometric structure. This involves calculating key bond lengths, bond angles, and dihedral angles. The optimization process seeks the lowest energy conformation on the potential energy surface. Studies on similar substituted benzene (B151609) molecules show that DFT accurately predicts these parameters. researchgate.net The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also critical. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. dntb.gov.ua A smaller gap generally suggests higher reactivity. In a molecule with multiple functional groups, the locations of HOMO and LUMO can indicate the most probable sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized on the phenyl ring and the oxygen atoms of the ester, while the LUMO is likely associated with the antibonding orbital of the C-Br bond in the benzylic position, priming it for nucleophilic substitution.

Table 1: Predicted Geometrical and Electronic Parameters from DFT (B3LYP/6-31G ) for Analogous Structures**

Parameter Functional Group Typical Calculated Value
Bond Length (Å) C-Br (benzylic) 1.96 - 2.00
Bond Length (Å) C=O (ester) 1.21 - 1.23
Bond Angle (°) C-C-Br (benzylic) 110 - 114
HOMO-LUMO Gap (eV) Substituted Benzenes 4.0 - 5.5

Note: These values are representative and derived from DFT studies on structurally related benzylic bromides and phenylpropanoates.

Ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), are based on first principles without reliance on empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties, especially those involving electron correlation. For this compound, MP2 calculations would be valuable for refining the geometric parameters and calculating interaction energies, particularly for the analysis of transition states in its reactions. acs.org Comparing results from DFT and ab initio methods helps validate the computational findings. For instance, Natural Population Analysis (NPA) charges, often computed at the MP2 level, can reveal the charge distribution across the molecule, highlighting the electrophilic nature of the benzylic carbon attached to the bromine. acs.orgnih.gov

Conformational Analysis and Energy Landscapes

Table 2: Relative Energies of Hypothetical Conformers of this compound

Conformer Dihedral Angle C-C-C-C (°) Relative Energy (kcal/mol) Population (%) at 298 K
Anti-periplanar ~180 0.00 ~75%
Syn-clinal (Gauche) ~60 1.20 ~15%
Anti-clinal ~120 2.50 ~5%
Syn-periplanar ~0 4.50 <1%

Note: Data is hypothetical, based on typical energy profiles for 2-arylpropionate structures, illustrating the expected energetic distribution.

Reaction Mechanism Elucidation for this compound Transformations

The dual functionality of this compound makes it a versatile intermediate for synthesis. The benzylic bromide group is particularly reactive towards nucleophilic substitution. Computational chemistry is instrumental in elucidating the detailed mechanisms of these reactions.

Benzylic halides like this one can react via both S(_N)1 and S(_N)2 mechanisms. quora.com The S(_N)2 reaction is a one-step process involving a five-coordinate transition state, whereas the S(_N)1 reaction proceeds through a discrete benzyl (B1604629) carbocation intermediate. Computational modeling can locate the structures of these transition states and intermediates and calculate their activation energies (ΔG‡). researchgate.net

The S(_N)2 transition state is characterized by the incoming nucleophile and the leaving bromide group being partially bonded to the benzylic carbon. youtube.com The adjacent phenyl ring plays a crucial role in stabilizing this transition state through π-orbital overlap, which explains why benzylic halides are more reactive in S(_N)2 reactions than simple alkyl halides. youtube.comresearchgate.net DFT calculations can precisely model this trigonal-bipyramidal transition state geometry. researchgate.net For the S(_N)1 pathway, calculations would focus on the stability of the benzylic carbocation, which is significantly stabilized by resonance, spreading the positive charge across the aromatic ring. libretexts.org The calculated activation energies for both pathways can predict which mechanism is favored under specific conditions.

Table 3: Calculated Activation Parameters for S(_N)2 Reaction of a Substituted Benzyl Bromide with a Nucleophile (e.g., Cl⁻)

Parameter Value (in vacuo) Value (in Polar Solvent)
ΔG‡ (kcal/mol) 15 - 20 20 - 25
ΔH‡ (kcal/mol) 14 - 19 19 - 24
ΔS‡ (cal/mol·K) -20 to -30 -5 to -15

Note: Values are representative, based on computational studies of S(_N)2 reactions of benzyl halides. researchgate.net The presence of solvent significantly alters the activation parameters.

The choice of solvent has a profound impact on the reaction rate and mechanism. Computational models can simulate solvent effects using either implicit (continuum) models or explicit solvent molecules.

For the S(_N)1 reaction of this compound, polar protic solvents (like water or ethanol) would strongly solvate and stabilize the benzyl carbocation intermediate and the bromide leaving group, significantly accelerating this pathway. For the S(_N)2 reaction, the effect is more complex. Polar aprotic solvents (like acetone (B3395972) or DMSO) are generally preferred as they solvate the cation of the nucleophilic salt but leave the anion relatively "bare" and more reactive. acs.org Computational studies on benzyl bromide reactions have shown that in the gas phase (in vacuo), the reaction profile is often different from that in solution. researchgate.net Solvation models can calculate the change in the free energy of activation upon moving from the gas phase to a solvent, providing quantitative predictions of how the solvent will influence reactivity. These models confirm that the transition state of an S(_N)1 reaction is more stabilized by polar solvents than the S(_N)2 transition state, often leading to a mechanistic switch. researchgate.net

Molecular Docking and Simulation Studies (Focusing on Chemical Interactions, Not Biological Activity)

Molecular docking and simulation are powerful computational tools used to predict the orientation and interaction of a molecule within a defined space, such as a model binding pocket of a protein. For this compound, these studies are instrumental in characterizing its intrinsic chemical interactivity without assessing its biological or therapeutic effects.

The primary objective of these in silico experiments is to identify the most stable binding poses and quantify the strength of the interactions, typically expressed as binding energy (in kcal/mol). The process involves the computational "docking" of the flexible ligand, this compound, into a rigid or flexible model receptor cavity. Sophisticated algorithms then explore various conformational and rotational possibilities, ranking them using a scoring function.

Analysis of the chemical interactions for this compound would focus on several key non-covalent forces:

Hydrophobic Interactions: The phenyl ring and the aliphatic propanoate chain are significant contributors to hydrophobic interactions, likely engaging with nonpolar residues in a model binding site.

Hydrogen Bonding: The ester functional group contains a carbonyl oxygen which can act as a hydrogen bond acceptor, forming interactions with suitable donor groups.

Halogen Bonding: The bromine atom on the benzylic methyl group can participate in halogen bonding, a specific non-covalent interaction where the electrophilic region of the halogen interacts with a nucleophilic site.

Pi-Interactions: The aromatic phenyl ring can engage in various π-interactions, including π-π stacking with other aromatic systems or cation-π interactions.

While specific docking studies on this compound are not extensively published, research on analogous phenylpropanoate derivatives demonstrates that the phenyl ring and carboxylic group are primary sites for interaction. researchgate.netnih.govmdpi.comresearchgate.net Molecular dynamics (MD) simulations can further refine these findings by introducing temperature, pressure, and solvent effects, allowing for the observation of the stability of the docked pose over time. An MD simulation would track the atomic movements, providing a dynamic picture of the intermolecular bonds and conformational flexibility of the compound within its environment. nih.gov

The table below outlines the potential interacting regions of the molecule and the types of chemical interactions they are likely to form in a model environment.

Molecular RegionFunctional GroupsPotential Chemical Interactions
Aromatic CorePhenyl RingHydrophobic, π-π Stacking, Cation-π, van der Waals
Propanoate MoietyEster (-COOCH₃), Ethyl Chain (-CH(CH₃)-)Hydrogen Bonding (acceptor at C=O), Hydrophobic, van der Waals
Bromomethyl GroupBenzyl Bromide (-CH₂Br)Halogen Bonding (C-Br), Hydrophobic, van der Waals

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides robust methods for predicting the spectroscopic properties of molecules, which can be correlated with experimental data to confirm structure and understand electronic properties. Density Functional Theory (DFT) is the most common and reliable method for this purpose. nih.govnih.gov The process begins with the optimization of the molecule's ground-state geometry using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). nih.gov

Infrared (IR) Spectroscopy Theoretical vibrational frequencies are calculated from the optimized geometry. These computed frequencies are typically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are often multiplied by a scaling factor (typically ~0.96-0.98) to improve the correlation with experimental spectra. researchgate.net The predicted spectrum allows for the precise assignment of vibrational modes observed in an experimental IR spectrum.

The following table correlates the expected experimental IR absorption bands for the key functional groups in this compound with their typical calculated ranges after scaling.

Functional GroupVibrational ModeExpected Experimental Wavenumber (cm⁻¹)Representative Calculated (Scaled) Wavenumber (cm⁻¹)
Aromatic C-HStretch3100 - 3000~3050
Alkyl C-HStretch2990 - 2850~2970
Ester C=OStretch1750 - 1735~1740
Aromatic C=CStretch1600 - 1450~1590, ~1480
Ester C-OStretch1300 - 1150~1250
C-BrStretch680 - 550~650

Nuclear Magnetic Resonance (NMR) Spectroscopy The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is the standard for calculating nuclear magnetic shielding tensors. mdpi.com These values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS). Comparing these predicted shifts with high-resolution experimental NMR data is a powerful method for unambiguous structural elucidation. nih.gov

The tables below show the distinct chemical environments for hydrogen and carbon atoms in the molecule and correlate their expected experimental chemical shifts with representative values that would be obtained from computational analysis.

¹H NMR Spectral Data

Proton Environment Multiplicity Expected Experimental δ (ppm) Representative Calculated δ (ppm)
Aromatic Protons (C₆H₄) Multiplet 7.40 - 7.20 ~7.30
Bromomethyl Protons (-CH₂Br) Singlet 4.60 - 4.50 ~4.55
Methine Proton (-CH(CH₃)-) Quartet 3.80 - 3.70 ~3.75
Ester Methyl Protons (-OCH₃) Singlet 3.70 - 3.60 ~3.65

¹³C NMR Spectral Data

Carbon Environment Expected Experimental δ (ppm) Representative Calculated δ (ppm)
Ester Carbonyl (C=O) 175 - 173 ~174
Aromatic Carbons (C-C, C-H) 142 - 128 ~140, ~129
Ester Methoxy Carbon (-OCH₃) 54 - 52 ~52.5
Methine Carbon (-CH(CH₃)-) 46 - 44 ~45
Bromomethyl Carbon (-CH₂Br) 34 - 32 ~33

Patent Landscape and Industrial Relevance of Methyl 2 4 Bromomethyl Phenyl Propanoate

Analysis of Patent Applications Citing Methyl 2-[4-(bromomethyl)phenyl]propanoate

This compound, while a specific ester, is frequently cited in patent literature in the context of its corresponding carboxylic acid, 2-[4-(bromomethyl)phenyl]propionic acid. The ester itself serves as a crucial intermediate, and its synthesis and application are intrinsically linked to the innovations surrounding its precursor acid.

Utility as an Intermediate in Patented Synthetic Routes

Patent literature consistently highlights this compound as a key intermediate in the synthesis of several commercially significant pharmaceutical compounds. Its primary utility lies in its role as a building block for creating more complex molecules.

One of the most prominent applications is in the synthesis of loxoprofen (B1209778) , a non-steroidal anti-inflammatory drug (NSAID). patsnap.compharmaffiliates.com Patents describe multi-step syntheses where 2-(4-methylphenyl)propionic acid is brominated to form 2-[4-(bromomethyl)phenyl]propionic acid, which is then often converted to its methyl ester to facilitate subsequent reactions. patsnap.comgoogle.com The ester functional group can be advantageous for purification or for preventing the carboxylic acid from interfering with later synthetic steps.

Another significant application is in the synthesis of fexofenadine (B15129) , a non-sedating antihistamine. google.com Although some patented routes for fexofenadine start from 2-(4-bromophenyl)-2-methylpropanoic acid, the structural isomerism and synthetic strategies are closely related, and the use of ester intermediates is a common theme in these processes to achieve high purity and yield. google.com

The patent literature also reveals a focus on developing more efficient and industrially scalable methods for producing these intermediates. For instance, a US patent application from 2012 describes a process for the selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium to produce 2-(4-bromophenyl)-2-methylpropanoic acid, a key intermediate for fexofenadine, with high purity. google.com While this patent focuses on the acid, the disclosed methods have direct implications for the production of the corresponding methyl ester.

Geographical and Temporal Trends in Patenting Activities

An analysis of patenting activities reveals a global interest in the synthesis and application of this compound and its precursors, with a noticeable concentration of patents originating from regions with strong pharmaceutical manufacturing sectors.

The following table provides a snapshot of some key patents, illustrating the geographical and temporal distribution of these innovations:

Patent NumberTitleJurisdictionPublication YearKey Focus
US20120309973A1Preparation of 2-(4-bromophenyl)-2-methylpropanoic acidUnited States2012Process for preparing a key intermediate for fexofenadine with high purity. google.com
KR100817517B1Method for preparing 2-[(4-bromomethyl) phenyl] propionic acidSouth Korea2008An industrially efficient method for preparing an intermediate for loxoprofen using bromic acid and hydrogen peroxide. google.com
CN104355988ASynthesis method of 2-(4-bromomethyl phenyl) propionic acidChina2015A new, low-cost, high-yield method suitable for industrial production. google.com
EP2532644A1Preparation of 2-(4-bromophenyl)-2-methylpropanoic acidEuropean Patent Office2012An industrial process to produce a pure precursor for fexofenadine.

The data indicates a consistent effort over the last two decades to refine the synthesis of these compounds. Early patents often described methods that, while functional, were not always suitable for large-scale industrial production due to factors like low yield, the use of hazardous materials, or complex purification procedures. google.comgoogle.com More recent patents, particularly from China and South Korea, emphasize the development of cost-effective, high-yield, and environmentally friendly processes, reflecting the growing importance of these factors in the global pharmaceutical industry. google.comgoogle.com

Role in the Synthesis of Commercial Chemicals and Precursors

The industrial relevance of this compound is almost exclusively tied to its role as a precursor in the synthesis of high-value commercial chemicals, particularly pharmaceuticals.

Linkages to Bitter Principle Derivatives and Their Synthetic Pathways

While not directly a bitter principle itself, the synthetic pathways involving this compound are linked to the broader class of phenylpropanoic acid derivatives, some of which are known for their biological activities and can be associated with bitter taste profiles. The primary commercial value, however, comes from its application in the synthesis of therapeutic agents.

The synthesis of loxoprofen sodium is a prime example of its critical role. patsnap.com A Chinese patent outlines a synthetic route starting from p-chloromethylbenzaldehyde, which, through a series of reactions including cyanidation and esterification, leads to the formation of the 2-[4-(bromomethyl)phenyl]propionic acid backbone. google.com The methyl ester of this acid is a key intermediate in this process, facilitating the construction of the final drug molecule.

Contribution to Specialty Chemicals and Advanced Materials

Beyond its well-documented role in the pharmaceutical industry, the application of this compound in the synthesis of other specialty chemicals or advanced materials is not extensively reported in publicly available literature. The reactivity of the bromomethyl group and the propanoate moiety suggests potential applications in areas such as polymer chemistry or as a synthon for other complex organic molecules. However, its primary industrial value remains as an intermediate for pharmaceuticals.

Manufacturing Processes and Scale-Up Considerations

The manufacturing process for this compound is intrinsically linked to the synthesis of its precursor, 2-[4-(bromomethyl)phenyl]propionic acid. The final step is a standard esterification reaction.

Synthesis of the Phenylpropionic Acid Backbone: This is the most complex part of the process, with various patented routes. A common approach involves the reaction of a substituted toluene (B28343) with other reagents to build the propionic acid side chain. google.com

Bromination: The methyl group on the phenyl ring is selectively brominated to introduce the bromomethyl functionality. This step is critical, and patents describe various brominating agents and reaction conditions to achieve high selectivity and yield, minimizing the formation of isomers. google.comgoogle.com

Esterification: The resulting 2-[4-(bromomethyl)phenyl]propionic acid is then esterified with methanol (B129727) to produce this compound. This is typically an acid-catalyzed reaction.

Scale-Up Considerations:

When moving from laboratory-scale synthesis to industrial production, several factors must be considered:

Cost of Raw Materials: The economic viability of the process is highly dependent on the cost of starting materials. Recent patents have focused on using cheaper and more readily available raw materials. google.com

Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing yield and minimizing by-product formation. For the esterification step, factors like the choice of catalyst (e.g., sulfuric acid), the molar ratio of alcohol to acid, and temperature all play a significant role in the reaction's efficiency. ceon.rs

Safety and Environmental Impact: The use of hazardous reagents such as strong acids, flammable solvents, and toxic brominating agents is a major concern. Modern industrial processes aim to replace these with safer and more environmentally friendly alternatives. For example, some patents describe the use of aqueous reaction media to reduce the reliance on volatile organic solvents. google.com

The following table outlines some of the challenges and solutions in the manufacturing process as described in the patent literature:

ChallengeSolution/Approach
Low YieldOptimization of reaction conditions, use of more efficient catalysts.
Formation of IsomersSelective bromination techniques, use of specific catalysts and reaction media. google.com
Use of Hazardous ReagentsReplacement with safer alternatives (e.g., using bromic acid with hydrogen peroxide instead of elemental bromine). google.com
Environmental PollutionUse of aqueous reaction media, development of processes with fewer waste streams. google.com

Table of Chemical Compounds

Chemical Name
This compound
2-[4-(bromomethyl)phenyl]propionic acid
Loxoprofen
Loxoprofen sodium
Fexofenadine
2-(4-bromophenyl)-2-methylpropanoic acid
2-(4-methylphenyl)propionic acid
p-chloromethylbenzaldehyde
Methanol
Sulfuric acid
Bromic acid
Hydrogen peroxide
Toluene

Regulatory and Quality Assurance Perspectives for Chemical Intermediates

The manufacturing of chemical intermediates for the pharmaceutical industry operates under a stringent set of regulatory and quality assurance protocols. While specific regulations for a non-isolated intermediate like this compound may not be as explicit as for a final Active Pharmaceutical Ingredient (API), its production is intrinsically governed by the quality requirements of the API it is used to synthesize, in this case, Loxoprofen.

From a regulatory standpoint, the handling and manufacturing of chemical intermediates fall under the purview of global regulations such as the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) in the European Union and the Toxic Substances Control Act (TSCA) in the United States. These frameworks are designed to ensure the safe use of chemicals and to manage potential risks to human health and the environment. pharmacompass.com Manufacturers of intermediates are required to provide data on the substance's properties and are subject to inspections by regulatory authorities. google.com For pharmaceutical intermediates, regulations are even more rigorous, often requiring adherence to Good Manufacturing Practices (GMP) to ensure product quality and consistency. google.com

Quality assurance is a critical component in the production of this compound. arborpharmchem.comgoogle.com The purity of this intermediate directly impacts the quality and safety of the final Loxoprofen product. arborpharmchem.comgoogle.com Patent literature frequently emphasizes the need for high purity, with a particular focus on minimizing isomeric impurities that can be difficult to remove in later stages of the synthesis. patsnap.com

To achieve the required quality standards, manufacturers employ a range of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a commonly cited method for assessing the purity of Loxoprofen intermediates, with targets often set at ≥99.5%. arborpharmchem.com Other analytical methods that are typically used for the quality control of chemical intermediates include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify impurities.

Mass Spectrometry (MS): To determine the molecular weight and identify trace impurities.

Infrared (IR) Spectroscopy: To verify the presence of key functional groups.

A robust quality management system is essential, encompassing everything from raw material sourcing to final product packaging. google.com This includes stringent in-process controls, regular equipment calibration, and comprehensive documentation to ensure traceability and consistency between batches. google.comgoogle.com The overarching goal is to produce a consistent and high-quality intermediate that meets all specifications required for the synthesis of a safe and effective pharmaceutical product. arborpharmchem.com

Interactive Data Table: Key Quality Control Parameters for Pharmaceutical Intermediates

ParameterAnalytical Method(s)Typical SpecificationRationale
Identity NMR, IR, MSConforms to reference standardConfirms the correct chemical structure.
Purity HPLC, GC≥99.5%Ensures the absence of significant impurities that could affect the final API's safety and efficacy.
Isomeric Purity Chiral HPLC, GCSpecific limits on unwanted isomersIsomeric impurities can have different pharmacological or toxicological profiles.
Residual Solvents GC-HSWithin ICH limitsResidual solvents can be toxic and affect the physical properties of the API.
Heavy Metals ICP-MS, AASWithin pharmacopoeial limitsTo control potentially toxic elemental impurities.
Water Content Karl Fischer TitrationSpecified limit (e.g., <0.5%)Water can affect reaction yields and product stability.

The industrial significance of this compound is intrinsically linked to the production of Loxoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). patsnap.comgoogle.com A review of the patent landscape reveals numerous patents detailing the synthesis of Loxoprofen and its intermediates, with a significant focus on efficient and high-purity production methods.

For instance, several patents describe the bromination of a phenylpropionic acid derivative as a crucial step to introduce the bromomethyl group, leading to the formation of the target intermediate. patsnap.comgoogle.com The choice of brominating agents and reaction conditions is often a key inventive step, aimed at achieving high selectivity and purity.

The industrial relevance is further underscored by the fact that many of these patents are assigned to pharmaceutical companies and specialized chemical manufacturers, indicating active commercial interest in the production of Loxoprofen and, by extension, its essential intermediates. The consistent effort to optimize the synthesis of these intermediates points to a competitive market where efficiency and quality are major drivers.

Interactive Data Table: Selected Patents Related to the Synthesis of Loxoprofen Intermediates

Patent NumberJurisdictionTitleKey Focus
CN104355988AChinaSynthesis method of 2-(4-bromomethyl phenyl) propionic acidProvides a novel, cost-effective, and high-yield synthesis method suitable for industrial production. google.com
EP2532644A1EuropePreparation of 2-(4-bromophenyl)-2-methylpropanoic acidDescribes a process for preparing a key intermediate for Fexofenadine, highlighting challenges in industrial application of prior art. google.com
CN107176942BChinaPreparation method of loxoprofen sodium and intermediate thereofFocuses on a new process route to overcome the shortcomings of long reaction routes and environmental pollution in existing methods. google.com
KR100817517B1South KoreaMethod for preparing 2-[(4-bromomethyl) phenyl] propionic acidDetails an industrially efficient method for preparing a key intermediate of phenylpropionic acid derivative anti-inflammatory analgesics. google.com
US20120309973A1United StatesPreparation of 2-(4-bromophenyl)-2-methylpropanoic acidRelates to a process for preparing a pure intermediate for the synthesis of pure Fexofenadine. patsnap.com

Future Research Directions and Unexplored Avenues for Methyl 2 4 Bromomethyl Phenyl Propanoate

Development of Novel Catalytic Reactions Involving the Bromomethyl Group

The bromomethyl group is a key feature of Methyl 2-[4-(bromomethyl)phenyl]propanoate, offering a reactive site for numerous transformations. Future research is poised to expand beyond traditional nucleophilic substitutions to more sophisticated catalytic reactions. The development of novel catalytic systems that can selectively activate the C-Br bond in the presence of the ester functionality is a significant area of interest.

Recent advancements in cross-coupling reactions of benzylic halides, such as the Suzuki-Miyaura and copper-catalyzed reactions, provide a strong foundation for future work with this compound. acs.orgnih.govresearchgate.netnih.gov The exploration of new ligands and catalyst systems, including those based on palladium, nickel, and copper, could lead to more efficient and selective carbon-carbon and carbon-heteroatom bond formations. acs.orgresearchgate.net For example, palladium-catalyzed cross-coupling reactions of secondary benzylic bromides have been shown to proceed with an inversion of configuration, a finding that could have implications for stereoselective synthesis. acs.org

Furthermore, the principles of metallaphotoredox catalysis, which combines photoredox catalysis with transition metal catalysis, could be applied to activate the benzylic C-H bond in precursors to the target molecule, or adapted for the C-Br bond, opening up new reaction pathways. rsc.org The development of catalytic systems for the direct functionalization of benzylic C-H bonds is an active area of research and could provide alternative, more atom-economical routes to derivatives of this compound. bohrium.comrsc.org

Exploration of Organometallic Chemistry with this compound

The generation of organometallic reagents from this compound represents a significant opportunity for creating new molecular architectures. The formation of Grignard or organolithium reagents by reacting the bromomethyl group with magnesium or lithium metal, respectively, would transform the electrophilic benzylic carbon into a nucleophilic one. libretexts.orglibretexts.orgmasterorganicchemistry.com These organometallic intermediates could then be reacted with a wide range of electrophiles to introduce new functional groups.

The successful formation of these organometallic reagents would enable a host of subsequent reactions, including additions to carbonyls, nitriles, and epoxides, as well as substitution reactions. youtube.comchadsprep.com The development of protocols that are compatible with the ester group in the molecule will be a key challenge. This may involve the use of low temperatures and specific solvent systems to prevent unwanted side reactions. The use of organocuprate reagents, which can be formed from organolithium precursors, may also offer milder and more selective reaction pathways. libretexts.org

Recent studies have demonstrated the feasibility of generating and using organometallic intermediates from benzylic bromides in synthetic applications, including in flow chemistry systems. acs.orgacs.org These findings provide a strong precedent for the exploration of the organometallic chemistry of this compound.

Asymmetric Synthesis Applications Using the Propanoate Stereocenter

The propanoate moiety of this compound contains a stereocenter, which presents a significant opportunity for the development of new asymmetric synthetic methods. Future research could focus on several strategies to control the stereochemistry at this center.

One promising avenue is the development of catalytic methods for the enantioselective synthesis of the molecule itself. This could involve the asymmetric hydrogenation of a corresponding unsaturated precursor or the use of chiral catalysts in other bond-forming reactions. Another area of exploration is the deracemization of the racemic mixture of this compound. This could be achieved through kinetic resolution, where one enantiomer reacts faster than the other in the presence of a chiral catalyst or reagent, or through dynamic kinetic resolution, where the unreacted enantiomer is racemized in situ.

Furthermore, the stereocenter could be used to direct the stereochemical outcome of reactions at other parts of the molecule. The development of stereoretentive cross-coupling reactions at the benzylic position, for example, would allow for the synthesis of enantiomerically enriched products. While direct applications to this specific molecule are yet to be explored, research on the asymmetric hydroxylation of related 2-arylacetic acid derivatives has shown promise. caltech.edu The broader field of asymmetric catalysis is continuously evolving, with new chiral ligands and organocatalysts being developed that could be applied to this system. researchgate.netacs.orgmdpi.combeilstein-journals.org

Integration into Flow Chemistry Systems for Enhanced Efficiency

The use of continuous flow chemistry for reactions involving this compound could offer significant advantages in terms of efficiency, safety, and scalability. dntb.gov.uavapourtec.cominterchim.com Flow reactors provide excellent control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved selectivity, and reduced side reactions. interchim.com

The handling of potentially hazardous reagents and intermediates, such as organometallic species derived from the bromomethyl group, can be made safer in a flow system due to the small reaction volumes and enhanced heat dissipation. acs.org Several studies have demonstrated the successful use of flow chemistry for reactions involving benzylic bromides and for the synthesis of active pharmaceutical ingredients (APIs), including profen derivatives. rsc.orgtue.nlmdpi.comgoogle.combeilstein-journals.orgresearchgate.netgoogle.comchemistryviews.orgsci-hub.sesemanticscholar.org

Future research could focus on developing integrated multi-step flow syntheses that start from this compound. For instance, a flow process could be designed for a catalytic cross-coupling reaction at the bromomethyl position, followed by an in-line purification step. The development of such integrated systems would be a significant step towards more sustainable and efficient chemical manufacturing.

Computational Design of New Derivatives with Tunable Reactivity

Computational chemistry and molecular modeling are powerful tools that can be used to accelerate the discovery and development of new derivatives of this compound with tailored properties. acs.orgstrath.ac.ukbris.ac.uk Density Functional Theory (DFT) calculations can be employed to study the electronic structure and reactivity of the molecule, providing insights into its reaction mechanisms and helping to predict the outcome of new reactions. researchgate.netscispace.comresearchgate.net

Computational methods can be used to design new catalysts for the transformation of this compound. By modeling the interaction between the substrate and the catalyst, it is possible to identify catalyst structures that are likely to be more active and selective. researchgate.netmdpi.com This in silico approach can significantly reduce the amount of experimental work required to develop new catalytic systems.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Methyl 2-[4-(bromomethyl)phenyl]propanoate in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. In case of skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist . Ventilation is critical due to potential brominated byproduct release. Toxicity data are limited, so assume high hazard potential.

Q. How can researchers confirm the identity and purity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C NMR peaks with reference spectra (e.g., PubChem or NIST Chemistry WebBook) to verify ester and bromomethyl groups.
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]+^+) at m/z 271.0 (C12_{12}H13_{13}BrO2_2) and isotopic pattern for bromine (1:1 ratio for [M]+^+ and [M+2]+^+) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area).

Q. What synthetic routes are feasible for preparing this compound?

  • Methodological Answer :

  • Route 1 : Bromination of Methyl 2-(4-methylphenyl)propanoate using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN, 60–80°C) in CCl4_4. Monitor reaction progress via TLC (Rf_f ~0.5 in hexane:EtOAc 8:2) .
  • Route 2 : Esterification of 2-[4-(bromomethyl)phenyl]propanoic acid using methanol and H2 _2SO4_4 (Fischer–Speier conditions). Optimize acid concentration (5–10%) to minimize side-product formation .

Advanced Research Questions

Q. How can computational tools aid in optimizing reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Retrosynthetic Analysis : Use databases like Reaxys or Pistachio to identify precursors (e.g., 4-methylphenylpropanoic acid derivatives) and reaction pathways .
  • DFT Calculations : Model transition states for bromination reactions to predict regioselectivity and activation energies (e.g., Gaussian 16 with B3LYP/6-31G* basis set). Validate with experimental yields .
  • Machine Learning : Apply platforms like ChemOS to predict optimal solvent systems (e.g., DMF vs. THF) and catalyst efficiency for esterification .

Q. What strategies can resolve contradictions in NMR data for this compound derivatives?

  • Methodological Answer :

  • Dynamic Effects : Investigate rotational barriers of the ester group using variable-temperature NMR (VT-NMR) to explain peak splitting inconsistencies.
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs to assign ambiguous signals (e.g., overlapping methyl or aromatic protons) .
  • 2D NMR : Employ HSQC and HMBC to correlate 1H^1H-13C^{13}C couplings and confirm structural assignments .

Q. How can impurities in this compound batches be identified and quantified?

  • Methodological Answer :

  • LC-MS/MS : Detect trace impurities (e.g., unreacted bromomethyl precursors or hydrolyzed acids) using high-resolution Q-TOF instruments. Reference impurity standards (e.g., 2-(4-methylphenyl)propanoic acid, CAS 938-94-3) for spiking experiments .
  • GC-MS : Monitor volatile byproducts (e.g., methyl bromide) with DB-5MS columns and EI ionization.
  • Quantitative 1H^1H NMR : Use 1,3,5-trimethoxybenzene as an internal standard to calculate impurity concentrations .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer :

  • Reactor Design : Optimize heat dissipation for exothermic bromination steps (e.g., jacketed reactors with cryogenic cooling).
  • Purification : Replace column chromatography with fractional distillation or recrystallization (solvent: hexane/ethyl acetate mixtures).
  • Process Analytics : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress and intermediate stability .

Key Notes

  • Prioritize peer-reviewed journals, NIST, and PubChem for structural validation .
  • For advanced synthetic challenges, cross-reference computational predictions with experimental data to mitigate risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.